molecular formula C17H15ClN4O2 B2414561 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2380178-37-8

3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile

Cat. No.: B2414561
CAS No.: 2380178-37-8
M. Wt: 342.78
InChI Key: SAANXQHKGDBWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of HIV-1 Reverse Transcriptase Inhibitors : A compound similar to the query, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, has been synthesized as an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

  • Antimicrobial Activity : Research has been conducted on the conversion of related compounds into oxime derivatives with subsequent transformations showing significant antibacterial and antifungal activity. This indicates potential applications in the development of new antimicrobial agents (Mahesh K. Kumar et al., 2022).

  • PET Imaging of AMPA Receptors : A study on the radiosynthesis of fluorine-18 labeled derivatives for PET imaging of AMPA receptors highlights the diagnostic potential of such compounds in neuroscience (Gengyang Yuan et al., 2016).

  • Anti-inflammatory and Antinociceptive Activities : The synthesis of 2-aminopyrimidines for targeting histamine H4 receptors shows that such compounds have potential applications in treating inflammation and pain (R. Altenbach et al., 2008).

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-10-20-17(21-11-14)24-15-4-6-22(7-5-15)16(23)13-3-1-2-12(8-13)9-19/h1-3,8,10-11,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANXQHKGDBWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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